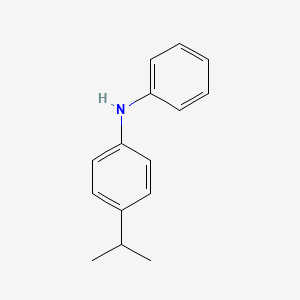

4-Isopropyl-N-phenylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQBGDOVZRQTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971919 | |

| Record name | N-Phenyl-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-10-2 | |

| Record name | 4-(1-Methylethyl)-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-N-phenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyl-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYL-N-PHENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24U6D0YF40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of N Phenylaniline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

Multi-Dimensional NMR Techniques for Complex Structure Assignment

For a molecule with multiple aromatic and aliphatic protons like 4-Isopropyl-N-phenylaniline, a simple one-dimensional ¹H NMR spectrum can be complex due to overlapping signals. Multi-dimensional NMR techniques are employed to resolve these ambiguities and definitively assign each signal. ipb.ptmdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions, identifying adjacent protons. For this compound, COSY would show correlations between the methine proton and the methyl protons of the isopropyl group, as well as between adjacent protons on both phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, it would show a correlation between the isopropyl methine proton and the C4 carbon of the aniline (B41778) ring, confirming the substitution pattern.

The combined data from these experiments allow for a complete and confident assignment of all proton and carbon signals, as illustrated in the following predictive data table based on known chemical shift values for similar structures. chemicalbook.compitt.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Dynamic NMR Studies for Conformational Analysis

N-phenylaniline and its derivatives are not static molecules; they exhibit conformational flexibility, primarily through rotation around the C-N bonds. Dynamic NMR (DNMR) spectroscopy is a powerful method to study these conformational changes and determine the energy barriers associated with them. unibas.itplos.org

At room temperature, the rotation around the C-N bonds in this compound is typically fast on the NMR timescale, resulting in a single, averaged set of signals for the phenyl rings. However, by lowering the temperature, this rotation can be slowed. If the exchange rate between different conformations (rotamers) becomes slow enough, separate signals for each unique conformer may be observed. copernicus.org

By analyzing the changes in the NMR line shape (broadening and coalescence of signals) as a function of temperature, the rate constants for the rotational process can be determined. From these rate constants, the Gibbs free energy of activation (ΔG‡) for the bond rotation can be calculated using the Eyring equation. This provides quantitative insight into the molecule's conformational stability and flexibility. unibas.itliverpool.ac.uk

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elucidating the structure of unknown compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netthermofisher.com This high accuracy allows for the determination of a compound's elemental formula. For this compound, the molecular formula is C₁₅H₁₇N. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The technique is a definitive method for confirming the molecular formula of a synthesized or isolated compound. nih.gov

Table 2: Exact Mass Determination of this compound by HRMS

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nationalmaglab.org This process provides valuable information about the structure of the precursor ion, as the fragmentation patterns are characteristic of the molecule's functional groups and skeleton. hnxb.org.cnresearchgate.net

For this compound (molecular ion [M]⁺• at m/z 211), a primary and highly characteristic fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This results in a highly stable secondary benzylic carbocation at m/z 196, which is often the base peak in the spectrum. Further fragmentation can occur, providing additional structural clues.

Table 3: Plausible MS/MS Fragmentation Pathway for this compound

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of specific chemical bonds (e.g., stretching, bending, twisting). researchgate.netglobalresearchonline.net These spectra serve as a molecular "fingerprint," allowing for the identification of functional groups present in the molecule. niscair.res.in

For this compound, key vibrational modes include:

N-H Stretch: A characteristic sharp peak in the IR spectrum around 3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the two phenyl rings.

C-N Stretch: This vibration typically appears in the 1350-1250 cm⁻¹ region. tandfonline.com

Table 4: Characteristic Vibrational Frequencies for this compound

Characteristic Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within this compound and understanding its molecular structure. The vibrational spectrum is characterized by distinct modes corresponding to the stretching and bending of specific bonds.

The key functional groups—the secondary amine (N-H), the aromatic rings (C-H, C=C), and the isopropyl group (aliphatic C-H)—give rise to characteristic absorption bands. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group are found just below 3000 cm⁻¹. For instance, FTIR spectra of related structures show C-H stretching peaks around 2930 cm⁻¹ researchgate.net. The "isopropyl split," a pair of bands for the symmetric and asymmetric bending of the gem-dimethyl group, is expected around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ scribd.com. Aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Quantum chemical studies, such as Density Functional Theory (DFT) calculations, can be employed to predict vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra for precise assignment of the fundamental vibrational modes researchgate.net.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Isopropyl Group | Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 |

| Isopropyl Group | C-H Bend (Isopropyl Split) | 1365 - 1385 |

| Aryl Amine | C-N Stretch | 1250 - 1360 |

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data without disrupting the process. Techniques like Raman and infrared spectroscopy are particularly powerful for tracking the formation of this compound and its subsequent reactions.

By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be followed by observing the intensity changes of their characteristic vibrational bands. For example, the palladium-catalyzed coupling reaction between 4-isopropylaniline (B126951) and a phenyl halide to form the final product could be monitored by observing the disappearance of reactant peaks and the emergence of peaks corresponding to the N-phenyl bond and the fully formed molecule . This approach has been successfully used to monitor a wide range of processes, from the synthesis of metal-organic frameworks to complex biological cultivations swan.ac.ukulisboa.pt. The use of in situ monitoring enables precise control over reaction conditions to optimize yield and purity acs.orgrsc.org.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related N-phenylaniline derivatives provides significant insight into the expected structural features.

Crystal Packing and Intermolecular Interactions

In the crystalline state, molecules of N-phenylaniline derivatives are organized in a specific lattice structure stabilized by various intermolecular forces. The packing is influenced by the shape of the molecule and the nature of its substituent groups. For N-phenylaniline systems, weak intermolecular interactions such as C-H···π interactions are common, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on an adjacent molecule iucr.orgnih.gov.

The presence of the N-H group allows for the possibility of hydrogen bonding, though in sterically hindered derivatives, this interaction may be blocked iucr.orgiucr.orgresearchgate.net. The bulky isopropyl group on this compound would significantly influence the crystal packing, likely preventing a highly compact arrangement and potentially favoring herringbone or layered motifs.

Conformational Analysis in the Crystalline State

The conformation of N-phenylaniline derivatives in the solid state is primarily defined by the dihedral angles between the planes of the aromatic rings. These angles are a result of the balance between steric hindrance from ortho substituents and the electronic effects favoring conjugation.

In the structure of 2-(10-Bromoanthracen-9-yl)-N-phenylaniline, the central benzene (B151609) ring forms dihedral angles of 87.49° and 62.01° with the adjacent anthracene (B1667546) and phenyl rings, respectively iucr.orgresearchgate.net. Another example, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, shows dihedral angles of 61.77° and 84.77° between the ethoxybenzene rings and the central phenyl ring nih.gov. This significant twisting is a common feature of N-phenylaniline systems. For this compound, a substantial twist between the two phenyl rings is expected, dictated by the steric demands of the isopropyl group and the N-H moiety.

Table 2: Dihedral Angles in Related N-Phenylaniline Crystal Structures

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| 2-(10-Bromoanthracen-9-yl)-N-phenylaniline iucr.orgresearchgate.net | Central Benzene | Anthracene | 87.49 |

| 2-(10-Bromoanthracen-9-yl)-N-phenylaniline iucr.orgresearchgate.net | Central Benzene | Phenyl | 62.01 |

| 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline nih.gov | Phenyl | Ethoxybenzene 1 | 61.77 |

| 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline nih.gov | Phenyl | Ethoxybenzene 2 | 84.77 |

Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides information about the electronic transitions within the molecule. The N-phenylaniline core acts as a chromophore, and its properties are modulated by substituents.

The UV-Vis absorption spectrum of N-phenylaniline systems is typically characterized by intramolecular charge-transfer (ICT) transitions from the electron-donating amine and isopropyl-substituted phenyl ring to the electron-accepting phenyl ring rsc.org. The absorption maximum (λ_max) is sensitive to both the electronic nature of substituents and the polarity of the solvent rsc.org. In related blue fluorescent dopants, absorption bands associated with ICT are observed in the 350–450 nm range rsc.org.

Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. Many N-phenylaniline derivatives are fluorescent, with emission properties that are also highly dependent on the molecular structure and environment researchgate.net. For some related compounds, the fluorescence emission maximum is red-shifted in more polar solvents, a phenomenon known as solvatochromism rsc.org. The difference between the absorption and emission maxima is the Stokes shift, which can be influenced by conformational changes in the excited state nih.gov.

Computational Chemistry for Spectroscopic Property Prediction and Validation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound mdpi.comspectroscopyonline.com. These theoretical calculations can provide data that is difficult or impossible to obtain experimentally.

DFT methods can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles semanticscholar.org. These calculations are crucial for understanding the molecule's stable conformation. Furthermore, computational models can predict vibrational frequencies (for IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra (UV-Vis) researchgate.netsemanticscholar.org. The predicted spectra can be compared with experimental results to confirm structural assignments and understand the underlying physical phenomena.

For instance, a DFT study on the related 4-isopropyl-N,N-Bis(4-azidophenyl)aniline (IPAPA) molecule successfully correlated theoretical chemical calculations with experimental 1H-NMR data semanticscholar.org. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the electronic structure, reactivity, and the nature of electronic transitions semanticscholar.org. Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack semanticscholar.org.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Substituted N Phenylanilines

Influence of the Isopropyl Group on Molecular and Electronic Properties

The introduction of an isopropyl group at the para-position of the N-phenylaniline scaffold significantly modulates its molecular and electronic characteristics. This substituent exerts its influence through a combination of electronic and steric effects, which in turn dictate the compound's reactivity and potential applications, particularly as an antioxidant.

From an electronic standpoint, the isopropyl group is an electron-donating group (EDG). Through an inductive effect, it pushes electron density into the aromatic ring. This increased electron density on the phenyl ring affects the electronic environment of the entire molecule, including the nitrogen atom of the amine group. This electron-donating nature can lower the ionization potential of the molecule, making it more susceptible to oxidation. In the context of antioxidant activity, this is a crucial factor as the primary mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals.

Sterically, the bulky nature of the isopropyl group can influence the conformation of the molecule. It can affect the torsional angle between the two phenyl rings, which in turn can impact the extent of π-conjugation across the molecule. This can have a subtle but significant effect on the electronic properties, including the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap.

The computed properties of 4-Isopropyl-N-phenylaniline from the PubChem database provide a quantitative glimpse into its molecular characteristics.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H17N | PubChem nih.gov |

| Molecular Weight | 211.30 g/mol | PubChem nih.gov |

| XLogP3 | 4.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Impact of Substitution Patterns on Material Performance

The performance of N-phenylaniline derivatives in various material applications is highly dependent on the nature and position of substituents on the aromatic rings. The substitution pattern, particularly the comparison between ortho and para positions, plays a critical role in determining the efficacy of these compounds, for instance, as antioxidants in polymers and lubricants.

Research on alkylated diphenylamines has shown that para-substitution generally leads to more effective antioxidant properties compared to ortho-substitution. This is attributed to a combination of electronic and steric factors. Electron-donating groups in the para position enhance the electron density at the nitrogen atom, which facilitates the donation of the N-H proton to scavenge free radicals. This lowers the bond dissociation energy (BDE) of the N-H bond, a key parameter in antioxidant activity.

The type of alkyl group also matters. While longer alkyl chains can increase the solubility of the antioxidant in a non-polar polymer matrix, they can also add steric bulk. The isopropyl group represents a balance between providing electron-donating effects and a moderate level of steric hindrance.

Theoretical Studies and Quantum Chemical Calculations for Property Prediction

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for predicting the properties of substituted N-phenylanilines and understanding their structure-activity relationships at a molecular level. These computational methods allow for the calculation of various molecular and electronic parameters that are directly related to the material performance of these compounds.

Key parameters that are often calculated include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and potentially more reactive. For antioxidants, a higher HOMO energy is often associated with better radical scavenging activity.

Bond Dissociation Energy (BDE): For N-phenylaniline-based antioxidants, the BDE of the N-H bond is a critical indicator of their effectiveness. A lower BDE means that the hydrogen atom can be more easily abstracted by a free radical, thus terminating the radical chain reaction.

Ionization Potential (IP): The IP is the energy required to remove an electron from a molecule. A lower IP suggests that the molecule can more readily donate an electron, which is a key step in some antioxidant mechanisms.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich and electron-poor regions. This can help in identifying the reactive sites of the molecule.

A study on a related compound, 4-isopropyl-N,N-Bis(4-azidophenyl)aniline (IPAPA), utilized DFT calculations to determine its electronic properties. While more complex than this compound, the data provides insight into the types of parameters that can be computationally derived.

| Calculated Parameter (for IPAPA) | B3LYP Method | CAM-B3LYP Method | Source |

|---|---|---|---|

| HOMO Energy | -5.6593 eV | -6.7911 eV | Semantic Scholar nih.gov |

| LUMO Energy | -1.7454 eV | -0.8936 eV | Semantic Scholar nih.gov |

| HOMO-LUMO Gap | 3.9139 eV | 5.8975 eV | Semantic Scholar nih.gov |

| Dipole Moment | 3.3628 Debye | 3.0239 Debye | Semantic Scholar nih.gov |

These theoretical calculations enable the rational design of new N-phenylaniline derivatives with tailored properties for specific applications. By systematically modifying the substituents and their positions in silico, researchers can predict the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new and improved materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 4-Isopropyl-N-phenylaniline often involves methods like palladium-catalyzed coupling reactions. While effective, future research is increasingly focused on developing more sustainable and efficient synthetic routes. This includes the exploration of "green chemistry" principles to minimize environmental impact and enhance economic viability.

Key areas of future research in sustainable synthesis include:

Catalyst Innovation: A primary focus will be on the development of more efficient and environmentally benign catalysts. This involves moving beyond traditional palladium catalysts to explore the use of earth-abundant metals like copper or iron, which offer lower toxicity and cost. Research into heterogeneous catalysts is also crucial, as they can be easily recovered and reused, simplifying purification processes and reducing waste.

Alternative Reaction Media: The use of water as a solvent in organic synthesis is a significant goal for sustainable chemistry. rsc.org Future studies will likely investigate aqueous-phase synthesis of this compound, potentially eliminating the need for volatile and often hazardous organic solvents. rsc.org

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and greater scalability. The application of flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and more efficient industrial production.

Biocatalysis: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), for the synthesis of related aniline (B41778) derivatives is a growing area of interest. frontiersin.org Future research could explore the potential of engineered enzymes to catalyze the specific synthesis of this compound, offering a highly selective and environmentally friendly alternative to traditional chemical methods. frontiersin.org

Expansion into New Materials Science Paradigms

The unique structural features of this compound, particularly the presence of the isopropyl group, can influence its chemical reactivity, solubility, and stability. These properties make it an intriguing candidate for incorporation into advanced materials.

Future research in materials science will likely explore:

Polymer Chemistry: this compound can serve as a monomer or a functional additive in the creation of novel polymers. Research could focus on synthesizing polymers with tailored thermal, mechanical, or electronic properties for applications in areas like high-performance plastics, coatings, and adhesives. The bulky isopropyl group could be leveraged to control polymer chain packing and, consequently, the material's bulk properties.

Organic Electronics: Aromatic amines are known for their potential use in electronic materials. Future investigations could assess the utility of this compound and its derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its specific electronic properties will need to be thoroughly characterized to determine its suitability for these applications.

Smart Materials: The responsiveness of aniline derivatives to external stimuli, such as pH or light, opens up possibilities for creating "smart" materials. For instance, polymers incorporating this compound could exhibit thermosensitive behavior, leading to applications in drug delivery systems or sensors. acs.org

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

For this compound and its derivatives, AI and ML can be leveraged in several ways:

Predictive Modeling: Machine learning models can be trained on existing data to predict the properties of novel aniline derivatives, including their bioactivity, toxicity, and material characteristics. researchgate.net This in-silico screening can significantly reduce the time and cost associated with experimental synthesis and testing. researchgate.net

De Novo Molecular Design: AI-powered de novo molecular generators can design entirely new molecules with optimized properties. chemrxiv.org By providing desired parameters, researchers could use these tools to generate novel derivatives of this compound tailored for specific applications, such as potent enzyme inhibitors or highly efficient organic electronic materials. chemrxiv.org

Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions, including catalyst choice, solvent, and temperature, for the synthesis of this compound and its analogues. This can lead to higher yields and reduced by-product formation.

Exploration of Interdisciplinary Research Opportunities

The versatile nature of this compound makes it a valuable compound for interdisciplinary research, bridging chemistry with fields like biology, medicine, and environmental science.

Future interdisciplinary research could focus on:

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization methods for 4-Isopropyl-N-phenylaniline?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where aniline derivatives react with isopropyl halides. Characterization employs NMR and NMR to confirm substitution patterns and purity, supplemented by High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For example, analogous compounds like 4-isocyano-2-nitroaniline derivatives were synthesized and characterized using these techniques .

Q. How can thermodynamic properties (e.g., solubility, boiling point) of this compound be experimentally determined?

- Methodological Answer : Solubility is measured via gravimetric analysis in solvents like chloroform or DMSO, while boiling points are determined using differential scanning calorimetry (DSC). Vapor pressure can be assessed via gas chromatography. Reference data for structurally similar compounds (e.g., 2-methyl-4-heptafluoroisopropylaniline) provide benchmarks for comparison .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert atmospheres (e.g., argon) at temperatures below -20°C to prevent degradation. Use gloveboxes for air-sensitive reactions. Stability testing under varying pH and temperature conditions is recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodological Answer : Discrepancies between NMR (dynamic solution-state data) and X-ray crystallography (static solid-state data) require complementary techniques like DFT calculations to model conformational flexibility. For crystallographic refinement, SHELX software is widely used to address disorder or twinning in crystal structures .

Q. What experimental design strategies optimize the study of substituent effects on this compound’s reactivity?

- Methodological Answer : Use a factorial design to systematically vary substituents (e.g., electron-donating/withdrawing groups) and monitor reaction kinetics via UV-Vis spectroscopy. Control variables such as solvent polarity and temperature. Reference protocols for nitroaniline derivatives provide a template for adapting reaction conditions .

Q. How can computational methods predict electrophilic substitution patterns in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and Frontier Molecular Orbitals (FMOs) to identify reactive sites. Compare computed NMR shifts with experimental data to validate predictions .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

- Methodological Answer : Disordered isopropyl or phenyl groups complicate refinement. Use SHELXL’s PART instruction to model disorder, and apply restraints to bond lengths/angles. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis improve accuracy .

Q. How should researchers apply NIH guidelines for statistical rigor in preclinical studies involving this compound?

- Methodological Answer : Adopt a priori power analysis to determine sample sizes and report effect sizes with confidence intervals. Use ANOVA for multi-group comparisons and Tukey’s post-hoc test. Transparently document outliers and data exclusion criteria to comply with NIH standards .

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.